molecular formula C16H10BrFN2O2 B11331438 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide

Cat. No.: B11331438
M. Wt: 361.16 g/mol
InChI Key: ZHPZZEFOLQMTLC-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a bromophenyl group, an oxazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the fluorobenzamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The oxazole ring and other functional groups can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amide coupling: Carbodiimides like EDC or DCC, often in the presence of a base like triethylamine.

    Cross-coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group and a heterocyclic ring.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group and an isoxazole ring.

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide is unique due to its combination of a bromophenyl group, an oxazole ring, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H10BrFN2O2

Molecular Weight

361.16 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C16H10BrFN2O2/c17-11-7-5-10(6-8-11)14-9-15(22-20-14)19-16(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,21)

InChI Key

ZHPZZEFOLQMTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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